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Compound of Interest

1,4-Difluoro-2-methoxy-5-
Compound Name:
nitrobenzene

cat. No.: B1603505

An In-Depth Technical Guide to the Reactivity and Stability of 1,4-Difluoro-2-methoxy-5-
nitrobenzene

Abstract

1,4-Difluoro-2-methoxy-5-nitrobenzene (CAS No. 66684-63-7) is a highly functionalized
aromatic compound of significant interest in medicinal chemistry and materials science. Its
unique substitution pattern, featuring two activating fluorine atoms, a strong electron-
withdrawing nitro group, and a methoxy moiety, imparts a distinct reactivity profile that makes it
a valuable intermediate for complex molecular synthesis. This guide provides a comprehensive
analysis of its chemical properties, stability, and reactivity, with a focus on the underlying
principles governing its behavior in chemical transformations. We will explore its primary
reaction pathways, provide validated experimental protocols, and discuss its applications,
particularly in the realm of drug development.

Introduction and Significance

1,4-Difluoro-2-methoxy-5-nitrobenzene is a key building block in organic synthesis, primarily
utilized for its predisposition to undergo nucleophilic aromatic substitution (SNAr) reactions.
The strategic placement of its substituents creates a molecule that is both stable for storage
and highly reactive under specific conditions, allowing for the controlled, sequential introduction
of various functional groups.
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The presence of fluorine atoms is particularly noteworthy. In the context of drug design, the
incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity,
and binding affinity to biological targets.[1] The nitro group not only activates the ring for SNAr
but also serves as a synthetic handle that can be readily converted into an amine, providing a
route to a diverse array of aniline derivatives. Consequently, this compound is an important
precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2][3]

Physicochemical Properties and Stability

The stability and physical properties of 1,4-Difluoro-2-methoxy-5-nitrobenzene make it
suitable for long-term storage and use in both research and industrial settings.[1]

Property Value

CAS Number 66684-63-7

Molecular Formula C7HsF2NO3[4]

Molar Mass 189.12 g/mol [5]

Appearance Solid (often a light-colored powder or crystal)[5]

50-100 °C (estimated range for similar

Melting Point

compounds)[5]
Boiling Point ~240 - 260 °C (estimated)[5]

Low in water; soluble in common organic
Solubility solvents (e.g., DCM, Chloroform, Ethyl Acetate)

[5]

Stability and Storage: The compound is stable under normal handling and storage conditions.
For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-
ventilated area, away from heat sources, open flames, and incompatible substances such as
strong oxidizing agents.[5]

Core Reactivity Analysis: The Interplay of
Substituents
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The reactivity of the benzene ring is dictated by the electronic effects of its three distinct
substituents. The fluorine and nitro groups are electron-withdrawing, while the methoxy group
is electron-donating.

o Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group deactivates
the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic
substitution (SNAr). It exerts its effect most strongly at the ortho (C1) and para (C4)
positions.

e Fluorine Atoms (-F): Fluorine is the most electronegative element, withdrawing electron
density through the sigma bond (inductive effect). This effect further enhances the
electrophilicity of the carbon atoms to which they are attached, making them prime sites for
nucleophilic attack. Furthermore, fluoride is an excellent leaving group in SNAr reactions.

o Methoxy Group (-OCHs): The methoxy group is electron-donating through resonance, which
would typically activate the ring for electrophilic substitution. However, in this heavily
deactivated system, its primary role is to modulate the electronic landscape and serve as a
fixed structural element in the final target molecule.

The synergistic activation by the nitro group at the C1 and C4 positions makes the two fluorine
atoms highly labile and susceptible to displacement by a wide range of nucleophiles. This is the
dominant and most synthetically useful mode of reactivity for this molecule.

Caption: Electronic effects of substituents on the benzene ring.

Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNATr)

This is the cornerstone reaction for 1,4-Difluoro-2-methoxy-5-nitrobenzene. The reaction
proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized
intermediate known as a Meisenheimer complex.

[ _ } Attack at C-F Meisenheimer Complex Loss of F~ ‘{ _ ]
LTSI = WY . (Resonance Stabilized) | Pl IR
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Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline via SNAr and Reduction

This protocol demonstrates a typical sequence where one fluorine atom is first displaced by an
amine (in this case, ammonia or a protected form), followed by the reduction of the nitro group.
This sequence is a key part of the synthesis of intermediates for the API Osimertinib.[6]

Step A: Nucleophilic Displacement of Fluorine This step is conceptual, as direct amination can
be complex. Industrial processes often use protected amines or alternative nitrogen sources.

e Setup: In a pressure vessel, dissolve 1,4-Difluoro-2-methoxy-5-nitrobenzene in a suitable
solvent like DMSO or NMP.

o Reaction: Add a source of ammonia (e.g., agueous ammonia, or a protected equivalent) to
the solution.

o Heating: Seal the vessel and heat the reaction mixture. The temperature and time will
depend on the specific nucleophile but typically range from 80-150°C for several hours.

o Workup: After cooling, the reaction is quenched with water, and the product is extracted with
an organic solvent like ethyl acetate. The organic layer is then washed, dried, and
concentrated to yield the crude substituted product.

Step B: Reduction of the Nitro Group

o Setup: Dissolve the product from Step A (e.g., N-substituted-4-fluoro-2-methoxy-5-
nitroaniline) in a solvent such as ethanol or ethyl acetate.

o Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

o Reaction: Place the reaction flask under a hydrogen atmosphere (using a balloon or a
hydrogenation apparatus) and stir vigorously at room temperature.

e Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1603505?utm_src=pdf-body-img
https://patents.google.com/patent/WO2018207120A1/en
https://www.benchchem.com/product/b1603505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate
the solvent under reduced pressure to obtain the desired 4-fluoro-2-methoxy-5-nitroaniline
derivative.

Synthesis of the Core Molecule

A common laboratory and industrial synthesis starts from the commercially available 2,4-
difluoro-1-nitrobenzene.[6]

+ Methanol

[2,4-Dif|uoro-1—nitrobenzen

e]
> (SNAr Reaction , .
(0°C to 20°C) [1,4-D|fluoro-2-methoxy-5-nltrobenzenea
Base (e.g., K-OtBu)
Solvent (e.g., Toluene)

Click to download full resolution via product page

Caption: Synthetic workflow for 1,4-Difluoro-2-methoxy-5-nitrobenzene.
Protocol: Synthesis from 2,4-Difluoro-1-nitrobenzene[6]

e Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add toluene (1
vol) and 2,4-difluoro-1-nitrobenzene (1 eq).

e Cooling: Cool the mixture to 0°C using an ice bath.
o Methanol Addition: Slowly add methanol (0.2 vol) to the cooled reaction mass.

o Base Addition: Add potassium tert-butoxide (0.7 eq) portion-wise, ensuring the temperature
remains at 0°C.

e Reaction: Stir the reaction mass at 0°C for 30 minutes, then allow it to warm to 20°C and stir
for an additional 4 hours.

» Quenching & Workup: Decompose the reaction by slowly adding water (3 vol). Separate the
organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under
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reduced pressure to obtain the crude product.

 Purification: The product can be further purified by column chromatography or
recrystallization if necessary.

Applications in Pharmaceutical Development

The unique reactivity of 1,4-Difluoro-2-methoxy-5-nitrobenzene makes it a valuable
intermediate for synthesizing complex, biologically active molecules.

» Scaffold for API Synthesis: It is a documented intermediate in the synthesis pathways of
various APIs. For example, the related compound 4-Fluoro-2-Methoxy-5-Nitrophenol is a key
building block for Linzagolix.[2] The aniline derivative, 4-fluoro-2-methoxy-5-nitroaniline, is a
precursor to the EGFR inhibitor Osimertinib.[6]

e Introduction of Fluorine: Its structure allows for the strategic incorporation of fluorine into
drug candidates, a common strategy to improve pharmacokinetic properties.[1]

» Versatile Functionalization: The ability to perform sequential SNAr reactions followed by nitro
group reduction provides a powerful toolkit for building molecular complexity and diversity in
drug discovery programs.

Safety, Handling, and Disposal

As with all chemical reagents, 1,4-Difluoro-2-methoxy-5-nitrobenzene must be handled with
appropriate safety precautions. All chemical products should be treated with the recognition of
having "unknown hazards and toxicity".[7]
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Hazard Information Precautionary Measures

Causes skin irritation (H315). Causes serious
Hazard Statements eye irritation (H319). May cause respiratory
irritation (H335).[8][9][10]

_ _ Wear protective gloves, chemical safety
Personal Protective Equipment (PPE)
goggles, and a lab coat.[8][9]

Use only in a well-ventilated area or under a
] chemical fume hood. Avoid breathing
Handling
dust/fumes. Wash hands thoroughly after

handling.[8][11]

First Aid (Skin Contact) Wash off with plenty of soap and water. If skin
irst Ai in Contac
irritation occurs, seek medical advice.[9]

Rinse cautiously with water for several minutes.
First Aid (Eye Contact) Remove contact lenses if present and easy to
irst Aid (Eye Contac _ o _
do. Continue rinsing. If eye irritation persists,

seek medical attention.[9][12]

Dispose of contents/container to an approved
Disposal waste disposal plant in accordance with local
regulations.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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